REACTION_CXSMILES
|
[OH-:1].[K+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][C:13](=[O:17])[C:14]([OH:16])=[O:15])=[CH:4]1.[C:18]([OH:26])(=[O:25])[CH2:19][C:20](C(O)=O)=O.Cl.[NH2:28]O.[OH-].[Na+].Cl>O>[OH:17][C:13]([CH2:12][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[NH:3][CH:4]=1)([C:14]([OH:16])=[O:15])[CH2:20][C:19](=[N:28][OH:1])[C:18]([OH:26])=[O:25] |f:0.1,4.5,6.7|
|
Name
|
ammonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(C(=O)O)=O
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the reaction solution had been stirred for 24 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at the start of the reaction)
|
Type
|
EXTRACTION
|
Details
|
After extraction
|
Type
|
WASH
|
Details
|
the organic layer was rinsed in aqueous saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in 10 ml of aqueous 14% ammonia
|
Type
|
ADDITION
|
Details
|
followed by gradual dropwise addition of 70 ml of ethanol
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered
|
Type
|
CUSTOM
|
Details
|
The resulting crystals was dried
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(C(=O)O)=NO)(C(=O)O)CC1=CNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.9 mmol | |
AMOUNT: MASS | 2.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |